
A Comprehensive Spectroscopic Analysis of (S)-
tetrahydro-2H-pyran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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(S)-tetrahydro-2H-pyran-3-amine

hydrochloride

Cat. No.: B1398153 Get Quote

Abstract: This technical guide provides a detailed spectroscopic characterization of (S)-
tetrahydro-2H-pyran-3-amine hydrochloride (CAS No: 1245724-46-2), a chiral building block

of significant interest in medicinal chemistry and organic synthesis.[1] As a key intermediate, a

thorough understanding of its structural and analytical properties is paramount for its effective

application in drug discovery and development. This document consolidates and interprets data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering field-proven insights into experimental design and data

interpretation. Protocols are presented as self-validating systems to ensure reproducibility and

scientific rigor, grounded in authoritative references.

Introduction: The Molecular Profile
(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine featuring a tetrahydropyran

ring, a structural motif prevalent in numerous natural products and pharmacologically active

molecules. The presence of the stereogenic center at the C3 position makes it a valuable

synthon for creating complex molecular architectures with specific stereochemistry, which is

often critical for biological activity.[2] The hydrochloride salt form enhances the compound's

aqueous solubility and stability, making it amenable to a variety of reaction conditions and

biological assays.[2]

This guide serves as a foundational reference for scientists, providing the essential

spectroscopic data required to confirm the identity, purity, and structure of this versatile
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chemical entity.

Figure 1. Molecular Structure
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Caption: Molecular structure of (S)-tetrahydro-2H-pyran-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of

organic compounds in solution. For (S)-tetrahydro-2H-pyran-3-amine hydrochloride, both ¹H

and ¹³C NMR provide a definitive fingerprint of its constitution and stereochemistry.

¹H NMR Spectral Analysis
The ¹H NMR spectrum was acquired in deuterium oxide (D₂O), a common practice for amine

salts to ensure solubility and to exchange the acidic ammonium protons (N-H), which simplifies

the spectrum by removing their signals and associated couplings.
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Table 1: ¹H NMR Data (400 MHz, D₂O)[2]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Rationale for
Chemical Shift
and
Multiplicity

3.85
dd, J = 11.3,
2.1 Hz

1H H-2ax

Located on the
carbon
adjacent to the
ring oxygen
(C2), this axial
proton is
significantly
deshielded.
The large
coupling (11.3
Hz) is typical
for an axial-
axial
interaction,
and the
smaller
coupling (2.1
Hz) is from an
axial-
equatorial
interaction.

3.72–3.68 m 2H H-6eq/H-6ax

These protons

on the carbon

adjacent to the

ring oxygen (C6)

are also

deshielded. They

appear as a

complex multiplet

due to geminal

and vicinal

couplings.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Rationale for
Chemical Shift
and
Multiplicity

3.15
tt, J = 10.2, 4.5

Hz
1H H-3

This proton is on

the carbon

bearing the

ammonium

group (C3),

causing a

downfield shift.

The triplet of

triplets (tt) arises

from coupling to

the two protons

on C2 and the

two protons on

C4.

2.10–1.95 m 2H H-4eq/H-4ax

Protons on the

C4 carbon,

appearing as a

complex

multiplet.

| 1.80–1.65 | m | 2H | H-5eq/H-5ax | Protons on the C5 carbon, appearing as a complex

multiplet. These are the most upfield signals as they are furthest from the electron-withdrawing

oxygen and nitrogen atoms. |

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data (100 MHz, D₂O)[2]
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Chemical Shift (δ) ppm Assignment
Rationale for Chemical
Shift

72.8 C-2

This carbon is directly
attached to the
electronegative ring
oxygen, resulting in a
significant downfield shift.

68.4 C-6

Also attached to the ring

oxygen, this carbon is strongly

deshielded.

58.1 C-3

Attached to the electron-

withdrawing ammonium group,

this carbon is deshielded and

shifted downfield.

32.5 C-4

A standard aliphatic carbon, its

chemical shift is influenced by

its proximity to the C3 carbon.

| 24.9 | C-5 | This aliphatic carbon is the least affected by the heteroatoms and thus has the

most upfield chemical shift. |

Experimental Protocol for NMR Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation Data Acquisition (400 MHz) Data Processing

1. Weigh ~10 mg of sample 2. Dissolve in 0.7 mL D₂O 3. Transfer to 5 mm NMR tube 4. Tune & Shim Spectrometer 5. Acquire ¹H Spectrum
(16 scans, 2s relaxation delay)

6. Acquire ¹³C Spectrum
(1024 scans, proton decoupled) 7. Fourier Transform 8. Phase & Baseline Correction 9. Reference to Solvent Residual Peak 10. Integrate ¹H, Pick ¹³C Peaks

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrational transitions of a molecule and is an excellent

tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
While an experimental spectrum is not provided, the key vibrational modes for (S)-tetrahydro-
2H-pyran-3-amine hydrochloride can be predicted based on its functional groups. The

hydrochloride form is critical; the primary amine is protonated to an ammonium salt (R-NH₃⁺).

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode
Expected
Appearance

3200–2800 R-NH₃⁺ N-H Stretch

Very broad, strong
absorption, often
with multiple sub-
peaks (overtone
bands). This is a
hallmark of an
ammonium salt.[3]
[4]

2950–2850 C-H (Aliphatic) C-H Stretch
Medium to strong,

sharp peaks.

1600–1500 R-NH₃⁺

N-H Bend

(Asymmetric &

Symmetric)

Medium to strong,

broad peaks.

1150–1050 C-O-C (Ether)
C-O Stretch

(Asymmetric)

Strong, prominent

peak, characteristic of

the tetrahydropyran

ring.[5]

| ~1050 | C-N | C-N Stretch | Medium to weak, often difficult to distinguish in the fingerprint

region. |
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Experimental Protocol for FT-IR (ATR) Acquisition
Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of

solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and acquiring a background spectrum.

Sample Application: Place a small amount of the solid (S)-tetrahydro-2H-pyran-3-amine
hydrochloride powder directly onto the ATR crystal.

Pressure Application: Lower the ATR press to ensure firm and even contact between the

sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.

Electrospray Ionization (ESI-MS) Analysis
ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically

showing the protonated molecular ion of the free base.

Table 4: ESI-MS Data[2]
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m/z Assignment Rationale

102.1 [M+H]⁺ (free base)

The observed mass
corresponds to the free
amine (C₅H₁₁NO, MW =
101.15) plus a proton. The
calculated m/z for
[C₅H₁₂NO]⁺ is 102.09.

84.1 [M+H-NH₃]⁺

This fragment corresponds to

the loss of ammonia (17 Da)

from the protonated molecular

ion, a characteristic

fragmentation for primary

amines.

| 56.0 | [C₃H₆O]⁺ | Represents a further fragmentation of the ring structure. |

Proposed Fragmentation Pathway
The fragmentation can be rationalized as an initial, characteristic loss of ammonia followed by

cleavage of the pyran ring.

[M+H]⁺
m/z = 102.1

[M+H-NH₃]⁺
m/z = 84.1

- NH₃

[C₃H₆O]⁺
m/z = 56.0

- C₂H₄

Click to download full resolution via product page
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Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

system, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key

parameters such as capillary voltage, cone voltage, and desolvation gas temperature and

flow to achieve a stable signal for the ion of interest.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Summary of Spectroscopic Data
Table 5: Consolidated Spectroscopic Data for (S)-tetrahydro-2H-pyran-3-amine
hydrochloride

Technique Key Observations

¹H NMR

(400 MHz, D₂O, δ ppm): 3.85 (dd, 1H),
3.72–3.68 (m, 2H), 3.15 (tt, 1H), 2.10–1.95
(m, 2H), 1.80–1.65 (m, 2H).[2]

¹³C NMR
(100 MHz, D₂O, δ ppm): 72.8, 68.4, 58.1, 32.5,

24.9.[2]

IR

Predicted peaks (cm⁻¹): 3200-2800 (broad, R-

NH₃⁺ stretch), 2950-2850 (C-H stretch), 1600-

1500 (N-H bend), 1150-1050 (strong, C-O-C

stretch).

| ESI-MS | m/z: 102.1 ([M+H]⁺), 84.1 ([M+H-NH₃]⁺).[2] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.7b00627
https://www.benchchem.com/product/b1398153#spectroscopic-data-nmr-ir-ms-of-s-tetrahydro-2h-pyran-3-amine-hydrochloride
https://www.benchchem.com/product/b1398153#spectroscopic-data-nmr-ir-ms-of-s-tetrahydro-2h-pyran-3-amine-hydrochloride
https://www.benchchem.com/product/b1398153#spectroscopic-data-nmr-ir-ms-of-s-tetrahydro-2h-pyran-3-amine-hydrochloride
https://www.benchchem.com/product/b1398153#spectroscopic-data-nmr-ir-ms-of-s-tetrahydro-2h-pyran-3-amine-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1398153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

